5-Methyl-2-phenylbenzoxazole
Overview
Description
5-Methyl-2-phenylbenzoxazole is a chemical compound with the empirical formula C14H11NO . It is a solid substance at 20 degrees Celsius . It has been used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazole derivatives, including 5-Methyl-2-phenylbenzoxazole, have been synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis
The molecular weight of 5-Methyl-2-phenylbenzoxazole is 209.25 . The structure is yet to be determined .Physical And Chemical Properties Analysis
5-Methyl-2-phenylbenzoxazole is a solid substance at 20 degrees Celsius . It has a melting point of 63.0 to 66.0 °C and a boiling point of 158 °C/2 mmHg .Scientific Research Applications
Photoluminescent Material Development
5-Methyl-2-phenylbenzoxazole and its derivatives have been studied for their potential in the development of photoluminescent materials. For instance, Bremond et al. (2020) synthesized 2-phenylbenzoxazole derivatives with methoxy or hydroxy groups at position 5. These compounds displayed strong fluorescence in organic solutions and varied light emission in the solid state, from violet to deep blue. The presence of a methyl group was found to beneficially affect the optical properties. This research indicates the potential of 5-Methyl-2-phenylbenzoxazole derivatives in the field of photoluminescent materials (Bremond et al., 2020).
Agricultural Applications
In agriculture, 5-Methyl-2-phenylbenzoxazole derivatives have been evaluated for their effects on plant growth and development. Mukhtorov et al. (2019) studied the biological activity of various benzoxazole compounds, including 2-methyl-5-nitrobenzoxazole and 2-phenyl-5,7-dinitrobenzoxazole, on wheat seeds and plants. The compounds showed varying impacts on seed germination, growth rate, and synthesis of substances in plant mass. This suggests the potential of these compounds as growth regulators in agriculture (Mukhtorov et al., 2019).
Antitumor Agent Research
Some derivatives of 5-Methyl-2-phenylbenzoxazole have been explored for their antitumor activities. Leong et al. (2004) investigated the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles, which are structurally related to benzoxazoles. These compounds showed potential as experimental antitumor agents, particularly in inducing DNA damage in sensitive tumor cells. This highlights the possibility of using such derivatives in cancer therapy (Leong et al., 2004).
Antifungal Research
The antifungal activities of benzoxazole derivatives have been a subject of interest. Yang et al. (2017) synthesized novel benzo[e][1,2]oxazepin-4(1H)-one derivatives from benzoxazole intermediates, showing moderate to high fungicidal activities against various phytopathogenic fungi. These findings suggest that benzoxazole derivatives could be potential candidates for fungicidal applications in crop protection (Yang et al., 2017).
Safety And Hazards
properties
IUPAC Name |
5-methyl-2-phenyl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-10-7-8-13-12(9-10)15-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBLNMQDEWOUIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225196 | |
Record name | Witisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60225196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-phenylbenzoxazole | |
CAS RN |
7420-86-2 | |
Record name | 2-Phenyl-5-methylbenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7420-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Witisol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007420862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Witisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60225196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-2-phenylbenzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.219 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYL-2-PHENYLBENZOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51X3IK0GBZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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